molecular formula C18H21NO6 B11008144 2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid

2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid

Cat. No.: B11008144
M. Wt: 347.4 g/mol
InChI Key: ZBUKKKUAHOBGEK-VUWPPUDQSA-N
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Description

2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid typically involves the esterification of the chromen-2-one core with appropriate reagents. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the desired amine . The reaction conditions often involve mild temperatures and the use of organic solvents such as acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of smart materials and photoactive polymers

Mechanism of Action

The mechanism of action of 2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C18H21NO6/c1-5-12-8-15(20)25-16-9(2)14(7-6-13(12)16)24-11(4)17(21)19-10(3)18(22)23/h6-8,10-11H,5H2,1-4H3,(H,19,21)(H,22,23)/t10-,11?/m0/s1

InChI Key

ZBUKKKUAHOBGEK-VUWPPUDQSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C)C(=O)O

Origin of Product

United States

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